GW461484A

Yck2 kinase inhibition IC50 antifungal target engagement

GW461484A is the definitive chemical probe and reference standard for Yck2-targeted antifungal R&D. Its unique value stems from its uniquely narrow human kinome profile—engaging <2.5% of >400 kinases at 1 µM—and its fully characterized 2.45 Å co-crystal structure (PDB 6U6A), which benchmark agents lack. It provides the only validated baseline for ≥32-fold caspofungin synergy and 11-fold fungal selectivity, making it irreplaceable for reliable SAR campaigns, structure-based optimization, and chemoproteomic target deconvolution studies.

Molecular Formula C19H14FN3
Molecular Weight 303.3 g/mol
Cat. No. B15621809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW461484A
Molecular FormulaC19H14FN3
Molecular Weight303.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H14FN3/c1-13-2-7-17-18(14-8-10-21-11-9-14)19(22-23(17)12-13)15-3-5-16(20)6-4-15/h2-12H,1H3
InChIKeyDLJKUEGEDDMTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW461484A: The Reference 2,3-Aryl-Pyrazolopyridine Yck2 Kinase Inhibitor for Antifungal Resistance Research


GW461484A (GW; CAS 401815-65-4) is a 2,3-aryl-pyrazolopyridine small molecule that targets the casein kinase 1 (CK1) family member Yck2 in Candida albicans, a non-essential stress kinase required for fungal cell wall integrity, virulence, and echinocandin resistance [1]. Originally synthesized as an inhibitor of human p38α (IC50 = 150 nM), GW461484A was repurposed through phenotypic screening of kinase inhibitor libraries against C. albicans, where it demonstrated potent Yck2 inhibition (IC50 ≈ 110 nM) and whole-cell antifungal activity (MIC80 = 12.5 µM) [1][2]. Its co-crystal structure with the C. albicans Yck2 kinase domain has been solved at 2.45 Å resolution (PDB: 6U6A), providing atomic-level resolution of key binding interactions including the 4-pyridyl–L120 hinge contact and the 4-fluorophenyl–L115 hydrophobic interaction [3]. GW461484A is the chemical starting point and reference standard for an emerging series of Yck2-targeting antifungal agents under active structure-guided optimization [2].

Why Generic Substitution of GW461484A with Other Kinase Inhibitors or In-Class Analogs Fails


GW461484A cannot be substituted by generic kinase inhibitors or even closely related in-class analogs without risking loss of the specific pharmacological profile that defines its research utility. First, unlike broad-spectrum kinase inhibitors, GW461484A engages a remarkably narrow spectrum of human kinases—at 1 µM it shows >80% binding to only 10 out of >400 human kinases tested—yet retains potent Yck2 inhibition, a selectivity profile that is not replicated by other Yck2 inhibitors such as YK-I-02, which exhibits less than 3-fold selectivity over p38α . Second, the specific pyrazolo[1,5-a]pyridine core of GW461484A and its 4-pyridyl hinge-binding motif are essential for productive Yck2 engagement; bioisosteric replacement with an imidazo[1,2-a]pyridine core reduces fungal selectivity from ~23-fold to ~7-fold on average across the series [1]. Third, GW461484A possesses a 6-methyl substituent that, while responsible for its poor metabolic stability, is also the critical determinant of its fungal selectivity; 6-cyano and 6-fluoro analogs improve metabolic stability and selectivity but introduce distinct off-target profiles, as evidenced by 2b (6-F) causing mild HepG2 viability reduction at concentrations above 12.5 µM that is not observed with the parent compound [1]. Procurement of GW461484A specifically—rather than its optimized analogs—is essential when the research objective requires the well-characterized parent scaffold as a reference standard, comparator, or chemical probe for target validation studies where the complete pharmacological profile has been most extensively documented [1].

GW461484A Quantitative Differentiation Evidence: Head-to-Head Comparison Against Closest Analogs and In-Class Candidates


Yck2 Biochemical Inhibition Potency: GW461484A vs. Optimized 6-CN and 6-F Pyrazolopyridine Analogs

In a direct head-to-head biochemical comparison using purified recombinant C. albicans Yck2 kinase domain incubated with ATP at its Km of 20 µM and a two-fold dilution series of each compound up to 1 µM, GW461484A inhibited Yck2 with an IC50 of approximately 110 nM. The 6-cyano-substituted pyrazolopyridine analog 2a demonstrated the highest potency at approximately 80 nM, while 2b (6-F), 1e (6-CN imidazopyridine), and 1f (6-F imidazopyridine) all fell within a comparable 80–130 nM range. All four analogs and GW461484A exhibited IC50 values well below 1 µM, confirming potent target engagement across the series [1]. The quantitative differences, while modest, are mechanistically informative: the 6-CN substitution in 2a enhances potency by approximately 27% relative to the parent 6-methyl of GW461484A, attributed to additional polar contacts with the DFG loop carbonyl residues (residues 186–188) [1].

Yck2 kinase inhibition IC50 antifungal target engagement structure-activity relationship

Fungal vs. Human Kinase Selectivity: GW461484A Demonstrates 11-Fold Selectivity for Yck2 over Human CK1α

In direct comparative biochemical assays against recombinant human CK1α, GW461484A demonstrated 11-fold selectivity for C. albicans Yck2. The optimized 6-cyano pyrazolopyridine analog 2a achieved 25-fold selectivity, and 2b (6-F) achieved 21-fold selectivity—both representing improvements over the parent compound [1]. By contrast, the imidazo[1,2-a]pyridine bioisosteres 1e and 1f showed reduced selectivity at 8-fold and 12-fold, respectively, comparable to or below the parent GW461484A [1]. Across the entire 24-compound series, selectivity values ranged from 2- to 41-fold, with the pyrazolopyridine core averaging ~23-fold selectivity compared to only ~7-fold for the imidazopyridine bioisostere group [1]. The alternative Yck2 inhibitor YK-I-02 exhibits 8- to 20-fold selectivity over CK1α but less than 3-fold selectivity over p38α, contrasting with GW461484A's narrow human kinome engagement .

kinase selectivity fungal-specific targeting human CK1α therapeutic window

Narrow Human Kinome Engagement: GW461484A Hits Only 10 of >400 Human Kinases at 1 µM

GW461484A was profiled against a panel of >400 human kinases at 1 µM using ATP-competitive binding assays. It demonstrated >80% binding to only 10 additional human kinases beyond its original target p38α, establishing an exceptionally narrow human kinome footprint . This narrow profile is a critical differentiator from other Yck2-targeting chemotypes: YK-I-02, for example, shows less than 3-fold selectivity over p38α, indicating significant human kinase cross-reactivity . GW461484A was originally discovered as a human p38α inhibitor with an IC50 of 150 nM, meaning that its primary human off-target is quantitatively well-characterized and can be controlled for experimentally . The narrow kinome profile combined with the well-defined p38α activity makes GW461484A a more interpretable chemical probe than compounds with broader or less-characterized off-target spectra.

kinome selectivity profiling off-target liability chemical probe quality kinase inhibitor specificity

Caspofungin Synergy: GW461484A Achieves ≥32-Fold MIC80 Reduction Against Echinocandin-Resistant C. albicans

Against the echinocandin-resistant C. albicans strain FKS1^T1922C/FKS1^T1922C, GW461484A alone was tested in combination with a sub-inhibitory concentration of caspofungin. The addition of caspofungin resulted in a ≥32-fold reduction in the MIC80 of GW461484A [1]. Identical ≥32-fold MIC80 reductions were observed for the optimized analogs 2a (6-CN), 2b (6-F), and 1e (6-CN imidazopyridine), while 1f (6-F) achieved a ≥4-fold reduction [1]. Critically, the combination of GW461484A with caspofungin was previously shown to eradicate drug-resistant C. albicans infection while sparing co-cultured human cells, a phenotype confirmed through genetic depletion of YCK2 which caused an approximately 3-log10 decline in fungal burden in a mouse model of systemic caspofungin-resistant C. albicans infection [1][2]. This demonstrates that the synergy is mechanism-based (on-target Yck2 inhibition) rather than compound-specific, and that GW461484A is the foundational tool compound establishing this pharmacological principle.

antifungal resistance reversal echinocandin synergy FKS1 mutant combination therapy

Metabolic Stability: GW461484A Parent Is Metabolically Unstable—A Critical Differentiator from 6-CN and 6-F Analogs

In standard mouse liver microsomal stability assays (1 µM starting concentration, 30-minute incubation), GW461484A was classified as metabolically 'unstable' with ≤50% of the parent compound remaining after incubation [1]. The 6-methyl group on the pyrazolo[1,5-a]pyridine core was predicted by the SMARTCyp 3.0 server to be a hotspot for hepatic cytochrome P450 oxidation, motivating the synthesis of 6-substituted analogs [1]. In contrast, the 6-cyano analogs 2a (pyrazolopyridine) and 1e (imidazopyridine), as well as the 6-fluoro analogs 2b and 1f, were all classified as metabolically 'stable' (>50% compound remaining at 30 minutes) [1]. This metabolic liability of GW461484A is consistent with the earlier finding that the compound lacked sufficient stability for use in animal models, directly motivating the structure-guided optimization campaign [2]. Consequently, GW461484A is ideally suited for in vitro biochemical, cell-based, and co-culture experiments, while the 6-cyano analogs are the preferred tools for in vivo murine models of systemic candidiasis.

metabolic stability mouse liver microsomes CYP450 metabolism in vivo suitability

Structural Target Engagement: Co-Crystal Structure of GW461484A Bound to C. albicans Yck2 at 2.45 Å Resolution

The co-crystal structure of GW461484A in complex with the C. albicans Yck2 kinase domain has been solved at 2.45 Å resolution and deposited as PDB 6U6A [1]. The structure reveals that the nitrogen atom of the 4-pyridyl group forms a critical hydrogen bond with the backbone amide of residue L120 in the hinge region of the Yck2 kinase domain, while the 4-fluoro substituent on the 2-phenyl group engages in a hydrophobic interaction with L115 [2]. The pyrazolo[1,5-a]pyridine core extends outward from the ATP-binding pocket into the solvent, and the 6-methyl group—while a metabolic liability—was identified as important for fungal selectivity [2]. This structural information was used to guide the rational design of bioisosteres and R-group substitutions, with modifications directed at the solvent-exposed core region to avoid disrupting the critical hinge and hydrophobic contacts [2]. While co-crystal structures have also been reported for optimized analogs 1e and 2a, GW461484A's structure (PDB 6U6A) remains the foundational structural template for the entire series and the only one deposited in the PDB as of this analysis [1].

X-ray crystallography PDB 6U6A ATP-binding pocket hinge region interaction structure-based drug design

GW461484A: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Yck2 Inhibitor Structure-Activity Relationship (SAR) Studies

GW461484A is the definitive reference compound for any SAR campaign targeting C. albicans Yck2. Its Yck2 IC50 of ~110 nM, 11-fold selectivity over human CK1α, MIC80 of 12.5 µM against C. albicans, and ≥32-fold caspofungin synergy all serve as the baseline metrics against which newly synthesized analogs must be benchmarked [1]. Researchers synthesizing novel 2,3-aryl-pyrazolopyridines or bioisosteric cores should include GW461484A as a positive control in every biochemical and whole-cell assay to ensure inter-experiment comparability and to quantify the magnitude of improvement (or loss) conferred by structural modifications [1].

Echinocandin Resistance Reversal and Antifungal Combination Therapy Research

GW461484A is the tool compound of choice for investigating the mechanistic basis of echinocandin potentiation through Yck2 inhibition. Its ≥32-fold MIC80 reduction when combined with caspofungin against FKS1-mutant C. albicans establishes the maximal synergy benchmark [1]. This compound is ideally suited for in vitro checkerboard assays, time-kill kinetic studies, and fungal cell wall integrity experiments designed to explore the intersection of Yck2-mediated stress signaling and echinocandin mechanism of action. For co-culture experiments with mammalian cells, GW461484A's narrow human kinome profile (only 10/>400 kinases engaged at 1 µM) minimizes confounding off-target effects on host cell viability .

Structural Biology and Computational Chemistry of CK1 Family Kinases

PDB 6U6A provides the only publicly deposited experimental co-crystal structure of a small-molecule inhibitor bound to C. albicans Yck2 at 2.45 Å resolution [1]. This structure is essential for molecular docking studies, molecular dynamics simulations, and structure-based virtual screening campaigns aimed at identifying novel Yck2-binding chemotypes. The defined interactions—4-pyridyl with L120 in the hinge region and 4-fluorophenyl with L115 in the hydrophobic pocket—provide validated pharmacophore constraints for ligand-based and structure-based computational approaches [1].

Fungal Kinase Selectivity Profiling and Chemical Probe Validation

GW461484A's exceptionally well-characterized selectivity profile—11-fold discrimination for fungal Yck2 over human CK1α and engagement of only ~2.5% of the human kinome at 1 µM—makes it an ideal chemical probe for experiments requiring clear separation of fungal vs. host kinase inhibition [1]. It is particularly suited for chemoproteomic target deconvolution studies (e.g., MIB/MS profiling in C. albicans lysates), where its narrow human kinome footprint reduces background binding and simplifies data interpretation. GW461484A should be used as the reference Yck2 inhibitor in any kinase inhibitor bead-based chemoproteomics experiment comparing the selectivity of novel antifungal kinase inhibitors across the C. albicans proteome [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW461484A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.